molecular formula C34H34O6 B1406614 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside CAS No. 53929-36-5

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside

Cat. No.: B1406614
CAS No.: 53929-36-5
M. Wt: 538.6 g/mol
InChI Key: GQMVOFUMWKGWCK-NYJKYYEXSA-N
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Description

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside: is a synthetic derivative of galactose, a type of sugar. This compound is characterized by the presence of benzyl and benzylidene groups attached to the galactopyranoside structure. It is widely used in the field of organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose. The process begins with the selective protection of the 4,6-hydroxyl groups using benzylidene, followed by the benzylation of the remaining hydroxyl groups. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected sugars .

Scientific Research Applications

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is utilized in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside involves its role as a protected sugar derivative. The benzyl and benzylidene groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. These protective groups can be removed under specific conditions, revealing the reactive hydroxyl groups for further functionalization .

Comparison with Similar Compounds

    1,2,3,4-Tetra-O-benzyl-D-glucopyranose: Another benzyl-protected sugar derivative used in similar applications.

    2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A related compound with benzyl groups protecting all hydroxyl groups.

    3,4,6-Tri-O-benzyl-D-glucal: Used in the synthesis of oligosaccharides and glycosides

Uniqueness: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific pattern of protection, which allows for selective reactions at the 4,6-positions. This selectivity is crucial in the synthesis of complex carbohydrates and glycosides, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

(4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVOFUMWKGWCK-NYJKYYEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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